Methylene Blue trihydrate

Catalog No.
S535262
CAS No.
7220-79-3
M.F
C16H18N3S.Cl
C16H18ClN3S
M. Wt
319.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylene Blue trihydrate

CAS Number

7220-79-3

Product Name

Methylene Blue trihydrate

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride

Molecular Formula

C16H18N3S.Cl
C16H18ClN3S

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M

SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.[Cl-]

Solubility

In water, 43,600 mg/L at 25 °C.
Soluble in water
Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether
Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.

Synonyms

basic blue 9, Blue 9, Basic, Blue N, Methylene, Blue, Methylene, Blue, Swiss, Blue, Urolene, Chromosmon, Methylene Blue, Methylene Blue N, Methylthionine Chloride, Methylthioninium Chloride, Swiss Blue, Urolene Blue

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Methylene blue trihydrate is a synthetic dye with the molecular formula C16H24ClN3O3SC_{16}H_{24}ClN_{3}O_{3}S and a molecular weight of approximately 373.9 g/mol. It appears as a dark green powder or crystals that dissolve in water to yield a blue solution. This compound is known for its distinctive color and is classified as a phenothiazine derivative, specifically as a thiazine dye. Methylene blue trihydrate contains three molecules of water per formula unit, which distinguishes it from its anhydrous form and other related compounds .

The mechanism of action of MBT varies depending on its application:

  • Methemoglobinemia Treatment: MBT acts as an electron donor, converting methemoglobin (Fe³⁺-Hb) back to functional hemoglobin (Fe²⁺-Hb) in the blood [].
  • Nucleic Acid Staining: MBT interacts with the phosphate groups of DNA and RNA through electrostatic interactions, facilitating their visualization under a microscope [].

Further research is ongoing to elucidate the mechanisms by which MBT may exert its potential benefits in other areas, such as neurodegenerative diseases [].

  • Ingestion: Ingestion can cause gastrointestinal distress and other adverse effects [].
  • Skin and Eye Contact: Contact with skin or eyes can cause irritation [].
  • Mutagenicity: Some studies suggest potential mutagenic properties, requiring caution during handling [].

Staining and Visualization

  • Nucleic Acid Staining: Methylene Blue trihydrate offers a safer alternative to ethidium bromide, a common DNA stain with mutagenic properties. It allows visualization of DNA and RNA in gels under regular light, eliminating the need for harmful UV radiation and lengthy destaining processes [].
  • Intraoperative Staining: Due to its staining properties, Methylene Blue trihydrate finds application in surgery to identify specific tissues. For instance, it helps surgeons locate sentinel lymph nodes, which are the first lymph nodes to drain from a tumor, during cancer surgery [].

Redox Mediator and Free Radical Scavenger

  • Redox Reactions: Methylene Blue trihydrate acts as a redox mediator, facilitating electron transfer reactions in various research settings. This property makes it valuable in studying enzymatic activities and electron transport processes in cells [].
  • Free Radical Scavenger: Methylene Blue trihydrate exhibits free radical scavenging activity, potentially protecting cells from oxidative damage. This characteristic is being explored in research related to neurodegenerative diseases and aging [].

Other Research Applications

  • Antimicrobial Effects: Studies suggest that Methylene Blue trihydrate might possess antimicrobial properties against certain bacteria and fungi, although further research is needed to understand its mechanisms and efficacy [].
  • Alzheimer's Disease Research: Emerging research investigates the potential role of Methylene Blue trihydrate in improving cognitive function and alleviating symptoms in Alzheimer's disease. However, these investigations are still in their early stages, and more research is necessary to determine its effectiveness and safety for this purpose [].
, including oxidation-reduction processes. It can act as an electron donor and acceptor due to its redox potential, which is comparable to that of oxygen. This property allows it to be utilized in various analytical techniques, such as sulfide analysis in environmental studies, where it reacts with sulfide ions to form a blue complex . The compound also undergoes decolorization in the presence of reducing agents like zinc dust and dilute sulfuric acid, with the color being restored upon exposure to air .

Methylene blue trihydrate exhibits significant biological activity. It has been used historically as an antidote for cyanide poisoning due to its ability to facilitate the conversion of methemoglobin back to hemoglobin, thus restoring oxygen transport in the blood . Additionally, it has antimicrobial properties and has been investigated for its potential use in treating infections and as an antiseptic agent for urinary tract infections. Recent studies also suggest that methylene blue may have neuroprotective effects and could play a role in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting tau protein aggregation .

The synthesis of methylene blue trihydrate typically involves several steps:

  • Nitrosation: Dimethylaniline is nitrosated under acidic conditions.
  • Reduction: The nitrosated product is reduced to form p-aminodimethylaniline.
  • Oxidation: This intermediate undergoes oxidation in the presence of sodium thiosulfate, leading to the formation of 4-dimethylamino-1-amino-2-benzenethiosulfonic acid.
  • Cyclization: Finally, cyclization occurs with dimethylaniline to yield methylene blue .

Alternative methods include electrochemical synthesis using dimethyl-4-phenylenediamine and sulfide ions, which is considered a greener approach .

Methylene blue trihydrate has a wide range of applications:

  • Medical Use: It is approved for treating methemoglobinemia and has been explored for other medical conditions such as malaria and urinary tract infections .
  • Histology: As a staining agent, it is used in microscopy to highlight cellular components, particularly nucleic acids .
  • Environmental Science: It serves as a reagent in colorimetric tests for detecting sulfide concentrations in water samples .
  • Photodynamic Therapy: Methylene blue acts as a photosensitizer for generating singlet oxygen, which has applications in cancer treatment .

Research indicates that methylene blue interacts with various biological systems and compounds. For instance, it can affect the electron transport chain due to its redox properties, influencing cellular respiration processes. Furthermore, studies have shown that it can modulate neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits in neurodegenerative conditions .

Toxicological studies have also highlighted potential adverse effects associated with high doses of methylene blue, including hemoconcentration and hypoxia in animal models .

Methylene blue trihydrate shares structural similarities with several other compounds within the phenothiazine family and related dyes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methylene Blue (anhydrous)C16H18ClN3SC_{16}H_{18}ClN_{3}SAnhydrous form without water molecules
Azure AC15H15N3SC_{15}H_{15}N_{3}SLacks chlorine; used primarily as a biological stain
Azure BC15H16N3SC_{15}H_{16}N_{3}SSimilar staining properties; less soluble than methylene blue
ThionineC12H12N3SC_{12}H_{12}N_{3}SA simpler structure; used mainly in histology
Methylthioninium Chloride (similar structure)C16H18ClN3SC_{16}H_{18}ClN_{3}SClosely related but often used interchangeably with methylene blue

Methylene blue trihydrate's unique combination of properties—such as its solubility, redox capabilities, and biological activity—distinguishes it from these similar compounds, making it particularly valuable in both clinical and research settings.

Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]

Color/Form

Dark green crystals or powder from chloroform-ethyl ether
Solutions have a deep blue color /Methylene blue zinc-free dye/

Hydrogen Bond Acceptor Count

4

Exact Mass

319.0909965 g/mol

Monoisotopic Mass

319.0909965 g/mol

Heavy Atom Count

21

Odor

Slight odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides, sulfur oxides and chloride/.

Melting Point

100-110 °C (decomposes)

UNII

T42P99266K
8NAP7826UB

Related CAS

150645-86-6
39612-13-0

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 69 of 76 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (65.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (28.99%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of pediatric and adult patients with acquired methemoglobinemia. Other clinical applications of methylene blue include improvement of hypotension associated with various clinical states, an antiseptic in urinary tract infections, treatment of hypoxia and hyperdynamic circulation in cirrhosis of liver and severe hepatopulmonary syndrome, and treatment of ifofosamide induced neurotoxicity.
Lumeblue is indicated as a diagnostic agent enhancing visualisation of colorectal lesions in adult patients undergoing screening or surveillance colonoscopy.
Acute symptomatic treatment of medicinal and chemical products- induced methaemoglobinaemia. Methylthioninium chloride Proveblue is indicated in adults, children and adolescents (aged 0 to 17 years old).

Therapeutic Uses

Enzyme Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Methylene blue is included in the database.
Drug-induced methemoglobinemia. /Included in US product label/
Methylene blue posses weak urinary antiseptic properties. Methylene blue directly inhibits calcium binding by oxalate and by organic stone matrix. The drug also acts as a crystal poison at the interface, reducing the tendency of calcium oxalate particles to aggregate. In addition, it reverses intracellular acidosis (such as that in renal tubule acidosis), apparently by competing with diphosphopyridine nucleotide as a hydrogen receptor.
For more Therapeutic Uses (Complete) data for Methylene blue (32 total), please visit the HSDB record page.

Pharmacology

Methylene Blue is a synthetic basic dye. Methylene blue stains to negatively charged cell components like nucleic acids; when administered in the lymphatic bed of a tumor during oncologic surgery, methylene blue may stain lymph nodes draining from the tumor, thereby aiding in the visual localization of tumor sentinel lymph nodes. When administered intravenously in low doses, this agent may convert methemoglobin to hemoglobin.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde.
The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase.

Vapor Pressure

0.00000013 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium

Other CAS

7220-79-3

Absorption Distribution and Excretion

Excreted in urine and bile. About 75% of an oral dose excreted in urine, primarily as stabilized colorless leukomethylene blue.
10 mg/kg (in rats).
3.0 ± 0.7 L/min.
... The concentration of methylene blue in whole blood was measured using high-performance liquid chromatography in seven volunteers after IV and oral administration of 100 mg methylene blue with and without mesna. The distribution of methylene blue in different tissues was measured in rats after intraduodenal and IV application. The time course of methylene blue in whole blood after IV administration showed a multiphasic time course with an estimated terminal half-life of 5.25 hr. Following oral administration, the area under the concentration-time curve was much lower (9 nmol/min/mL vs 137 nmol/min/mL). Co-administration of mesna, which could influence distribution by ion-pairing, did not alter the pharmacokinetics. The urinary excretion of methylene blue and its leukoform was only moderately higher after IV administration (18% vs 28% dose). Intraduodenal administration to rats resulted in higher concentrations in intestinal wall and liver but lower concentrations in whole blood and brain than IV methylene blue. Differences in organ distribution of methylene blue are mainly responsible for the different pharmacokinetics after oral and IV administration. ...
Methylene blue is well absorbed from the GI tract, and peak plasma concentrations occur approximately 1-2 hours after an oral dose. ... Following distribution into tissues, methylene blue is rapidly reduced to leukomethylene blue (leucomethylthioninium chloride). Metabolism to leucomethylene blue may be less efficient in neonates than in older individuals. Methylene blue is excreted in urine and bile. About 75% of an oral dose of methylene blue is excreted in urine, mostly as stabilized colorless leukomethylene blue. On exposure to air, the urine turns green or blue, due to the presence of the oxidation product methylene azure (methylene blue sulfone). Some unchanged drug is also excreted in urine.
BACKGROUND: Although blue dye is routinely used for lymphatic mapping, it is not used for lymphatic mapping in pregnancy-associated breast cancer, because of concern of fetal risk. METHODS: To investigate the safety of blue dye for lymphatic mapping in pregnant women, the pharmacokinetics of methylene blue dye were examined in 10 nonpregnant women, and the results were extrapolated to estimate maximal fetal exposure to the dye. RESULTS: Plasma and urine measurements indicated that the dye quickly distributed from the breast injection site to the circulation, with 32% of the total dose excreted in urine within 48 hours. Combined with existing data on organ distribution of methylene blue, the estimated maximal dose to the fetus is 0.25 mg (5% of the administered dose), likely further reduced by other physiologic factors related to pregnancy. CONCLUSIONS: The analysis suggests that methylene blue dye can be used for lymphatic mapping in pregnancy-associated breast cancer with minimal fetal risk.
The disposition and urinary excretion pharmacokinetics of methylene blue were determined after its intravenous administration at 15 mg/kg to mature female sheep. Comparisons were made between methylene blue administered alone or subsequent to 50 mg/kg sodium nitrite. The overall elimination rate constant (beta) of methylene blue, 0.0076 +/- 0.0016 min-1, was not influenced by prior administration of sodium nitrite. However, the distribution rate was significantly altered by sodium nitrite. Very little of the methylene blue was eliminated in the urine either intact or as leukomethylene blue in spite of its relatively short half life. ...

Metabolism Metabolites

Following distribution into tissues, rapidly reduced to leukomethylene blue (leucomethylthioninium chloride). Metabolism to leucomethylene blue may be less efficient in neonates than in older individuals.
Methylene blue can be reduced to a colorless form, leukomethylene blue; together, these compounds form a reversible oxidation-reduction system. In low concentrations, methylene blue accelerates conversion of methemoglobin to hemoglobin. In patients with methemoglobinemia, methylene blue is reduced to leukomethylene blue by methemoglobin reductases in erythrocytes; leukomethylene blue then reduces methemoglobin to hemoglobin. In high concentrations, methylene blue oxidizes the ferrous iron of reduced hemoglobin to the ferric state, thereby changing hemoglobin to methemoglobin.
Following distribution into tissues, methylene blue is rapidly reduced to leukomethylene blue (leucomethylthioninium chloride). Metabolism to leucomethylene blue may be less efficient in neonates than in older individuals.

Associated Chemicals

Methylene blue trihydrate; 7220-79-3
Leucomethylene blue; 613-11-6

Wikipedia

Methylene_blue
Ergocalciferol

Drug Warnings

/BOXED WARNING/ WARNING: SEROTONIN SYNDROME WITH CONCOMITANT USE OF SEROTONERGIC DRUGS. Methylene Blue Injection may cause serious or fatal serotonergic syndrome when used in combination with serotonergic drugs. Avoid concomitant use of Methylene blue injection with selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors.
Large IV doses of methylene blue may produce nausea, vomiting, abdominal pain, precordial pain, dizziness, headache, profuse sweating, dyspnea, hypertension, and mental confusion. Urinary tract irritation may occur. High IV dosage or high local concentrations of methylene blue may cause formation of methemoglobin and cyanosis.
Hemolysis and hemolytic anemia may occur, especially in young infants and patients with glucose-6-phosphate dehydrogenase (G-6-PD) deficiency.
Hypersensitivity, manifested as wheal and flare reactions at the injection site, has been reported. Severe hypersensitivity reactions, including anaphylaxis, generalized urticaria, and hypotension, tachycardia, and bronchospasm, have been reported following local instillation or injection of methylene blue.
For more Drug Warnings (Complete) data for Methylene blue (20 total), please visit the HSDB record page.

Biological Half Life

5–6.5 hours (after IV dose).
Following IV administration, the estimated half-life of methylene blue is 5-6.5 hours.
... The concentration of methylene blue in whole blood was measured using high-performance liquid chromatography in seven volunteers after IV and oral administration of 100 mg methylene blue with and without mesna. The distribution of methylene blue in different tissues was measured in rats after intraduodenal and IV application. The time course of methylene blue in whole blood after IV administration showed a multiphasic time course with an estimated terminal half-life of 5.25 hr. ...

Use Classification

Human drugs -> Other diagnostic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair dyeing

Methods of Manufacturing

Methylene blue ... is obtained by oxidation of 4-aminodimethylaniline in the presence of sodium thiosulfate to give the quinonediiminothiosulfonic acid, reaction with dimethylaniline, oxidation to the indamine, and cyclization to give the thiazine. The dye is commercially available as the hydrochloride and as the zinc chloride double salt.
By treating a solution of N,N-dimethyl-p-phenylenediamine and N,N,-dimethylaniline hydrochlorides with H2S and FeCl3 or another suitable oxidizing agent.
By oxidation of p-aminodimethylaniline with ferric chloride in the presence of hydrogen sulfide. The dye is the zinc chloride double salt of the chloride.
N,N-Dimethyl-p-phenylene diamine ... reacts with sodium thiosulfate ... to form the thiosulfonic acid which condenses with N,N-dimethylaniline ... in the presence of sodium dichromate ... to the indamine, then with copper sulfate ... and sodium dichromate to methylene blue.

General Manufacturing Information

Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1): ACTIVE
C16H18N3SCl.3H2O (medicinal); (C16H18N3SCl)2.ZnCl2H20 (dye)
Methylene blue has also been described as a "photosensitizer" which means that it can absorb light and transfer the absorbed energy to another compound.
Methylene blue was first isolated in 1876. Its use covers many areas, including as an antiseptic, disinfectant, and cyanide-antidote. Methylene blue is also an antimicrobial agent in plastic materials such as food packaging wraps, surgical drapes, face masks, and other film materials. Light exposure of the dye dispersed in plastic generates reactive singlet oxygen, which is the active antimicrobial species. Methylene blue is approved for topical, intravenous, and oral administration. Its cellular adsorption selectivity, subcellular localization, reduction to leuko-dye by mitochondria, and photoreaction with DNA have been of interest for decades. Recent applications of this technology to HIV phototherapy have reviewed previous methylene blue literature .
Thiazine dyes are generally of minor importance in the textile field due to what is presently considered as inferior fastness

Analytic Laboratory Methods

The following method is applicable for the examination of ground and surface waters, domestic and industrial waste effluents, and treatment process samples. Method 425.1 for the determination of methylene blue employs active substances colormetric technique. The method is applicable over the range of 0.025 to 100 mg/l. On a sample of filtered river water, spiked with 2.94 mg linear alkyl sulfonate/liter, 110 analysts obtained a mean of 2.98 mg/l with a standard deviation of 0.272. On a sample of tap water spiked with 0.48 mg linear alkyl sulfonate/liter, 110 analysts obtained a mean of 0.49 mg/l with a standard deviation of 0.048. On a sample of distilled water spiked with 0.27 mg linear alkyl sulfonate/liter, 110 analysts obtained a mean of 0.24 mg/l with a standard deviation of 0.036.
Method: AOAC 923.11; Procedure: titrimetric method; Analyte: methylene blue; Matrix: drugs; Detection Limit: not provided.
Analyte: methylene blue; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methylene blue; matrix: chemical purity; procedure: visible absorption spectrophotometry at 663 nm with comparison to standards
For more Analytic Laboratory Methods (Complete) data for Methylene blue (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: methylene blue; matrix: tissue (muscle); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 1.3 ppm

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Liquids.
Commercially available methylene blue 10-mg/mL solution for IV use should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Although the clinical importance is unclear, in vitro studies indicate that the antimalarial effects of methylene blue and artemisinin, artemether, or artesunate are synergistic and the antimalarial effects of methylene blue and mefloquine or quinine are additive against Plasmodium falciparum. Antagonism occurred when methylene blue was used with chloroquine or pyrimethamine in vitro.
Methylene Blue Injection may cause serious or fatal serotonergic syndrome when used in combination with serotonergic drugs. Avoid concomitant use of Methylene blue injection with selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors.
This is the first report of a fatal outcome from serotonin toxicity, precipitated by an interaction between methylene blue and venlafaxine. Methylene blue-associated serotonin toxicity has been described before but usually as mild toxicity. Its presentation after general anesthesia may be atypical and therefore more difficult to diagnose. However, the syndrome is completely preventable if serotonin re-uptake inhibiting agents are stopped beforehand.
Sodium azide (NaN(3)) is widely employed to quench singlet oxygen during photodynamic therapy (PDT), especially when PDT is used to kill bacteria in suspension. We observed that addition of NaN(3) (100 uM or 10 mM) to gram-positive Staphylococcus aureus and gram-negative Escherichia coli incubated with methylene blue (MB) and illuminated with red light gave significantly increased bacterial killing (1-3 logs), rather than the expected protection from killing. A different antibacterial photosensitizer, the conjugate between polyethylenimine and chlorin(e6) (PEI-ce6), showed reduced PDT killing (1-2 logs) after addition of 10 mM NaN(3). Azide (0.5 mM) potentiated bacterial killing by Fenton reagent (hydrogen peroxide and ferrous sulfate) by up to 3 logs, but protected against killing mediated by sodium hypochlorite and hydrogen peroxide (considered to be a chemical source of singlet oxygen). The intermediacy of N(3)() was confirmed by spin-trapping and electron spin resonance studies in both MB-photosensitized reactions and Fenton reagent with addition of NaN(3). We found that N(3)() was formed and bacteria were killed even in the absence of oxygen, suggesting the direct one-electron oxidation of azide anion by photoexcited MB. This observation suggests a possible mechanism to carry out oxygen-independent PDT.
For more Interactions (Complete) data for Methylene blue (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Honeycomb-like activated carbon with microporous nanosheets structure prepared from waste biomass cork for highly efficient dye wastewater treatment

Qihang Wang, Zongyuan Lai, Cuimei Luo, Jing Zhang, Xudong Cao, Jiao Liu, Jun Mu
PMID: 34492834   DOI: 10.1016/j.jhazmat.2021.125896

Abstract

Cork, a porous biomass material, is consist of thin-walled hollow prismatic cells arranged into a compact and orderly honeycomb-like structure and could be applied as an adsorption material. Here, cork-activated carbons (CACs) with a fluffy honeycomb-like structure were synthesized by two-step pyrolysis with solid KOH chemical activation to rapidly and efficiently adsorb methylene blue (MB) (maximum wavelength: 664 nm). The structure, morphology and surface functional groups of the CACs were characterized using BET, SEM, and FTIR analysis. The results show that the CACs have a well-developed hierarchical porous structure and an ultra-high specific surface area of 2864.9 m
/g, which would facilitate the efficient diffusion and adsorption of MB molecules onto CACs. MB adsorption performance results show that the CACs have an outstanding maximum MB adsorption capacity (1103.68 mg/g) and fast adsorption kinetics (800 mg/L, 99.8% in 10 min), indicating that CACs possess significant advantages compared with most other adsorbents previously reported. The adsorption mechanism was studied by various kinetic models, isothermal models and thermodynamic models. Langmuir model is the most adapted to describe the adsorption process, indicating that the MB molecules are uniformly adsorbed on CAC's surface in a single layer. Moreover, MB adsorption by the CACs was an endothermic, spontaneous and randomly increasing adsorption. The regeneration test showed that the uptake of MB onto CACs can still reached 580 mg/g after three adsorption-desorption cycles, demonstrating the excellent reusability of CACs. The continuous adsorption performance of MB onto CACs was evaluated by a packed column test, which further confirmed its potential as an adsorbent for dye wastewater purification.


Methylene Blue: An Antidote for Methemoglobinemia and Beyond


PMID: 34463663   DOI: 10.1097/01.pec.0000792700.66867.30

Abstract




Methylene Blue: An Antidote for Methemoglobinemia and Beyond

Renita S Pushparajah Mak, Erica L Liebelt
PMID: 34463662   DOI: 10.1097/PEC.0000000000002526

Abstract

Methylene blue has been in medicinal use for centuries and is best known as an antidotal treatment for acquired methemoglobinemia (MetHB). More recently, methylene blue has gained recognition for its efficacious use in the treatment of ifosfamide neurotoxicity and refractory vasoplegic shock in both the pediatric and adult critical care literature, extending its use beyond MetHB. Methylene blue's mechanism of action is somewhat complex and based partly on its oxidizing capabilities, ironically the same mechanism that causes MetHB. This review will examine methylene blue's use in the treatment of acquired MetHB and ifosfamide neurotoxicity and review the current literature regarding its role in critically ill pediatric and adult patients with refractory vasoplegic shock. Methylene blue's pharmacologic actions, dosing, and adverse effects will also be discussed.


Effect of Cu doping on the photocatalytic activity of InVO

Mohamed Faisal, Anwar Iqbal, Farook Adam, R Jothiramalingam
PMID: 34388120   DOI: 10.2166/wst.2021.244

Abstract

Cu doped InVO
(xCu-InVO
(x = 0.06-0.15 wt %) was synthesized by a facile one-pot hydrothermal method for the removal of methylene blue (MB) under LED light irradiation. The X-ray photoelectron spectroscopy (XPS) analysis indicated the coexistence of V
and V
species due to the O-deficient nature of the xCu-InVO
. The synthesized photocatalysts displayed a morphology of spherical and square shaped particles (20-40 nm) and micro-sized rectangle rods with a length range of 100-200 μm. The xCu-InVO
exhibited superior adsorption and photodegradation efficiency compared to pristine InVO
and TiO
due to the presence of O
vacancies, V
/V
species, and Cu dopant. The optimum reaction conditions were found to be 5 mg L
(MB concentration), pH 6, and 100 mg of photocatalyst mass with a removal efficiency and mineralization degree of 100% and 96.67%, respectively. The main active species responsible for the degradation of MB were
OH radicals and h
. Reusability studies indicated that the 0.13Cu-InVO
was deactivated after a single cycle of photocatalytic reaction due to significant leaching of V
and Cu
species.


Hydrothermal carbonization of distillers grains with clay minerals for enhanced adsorption of phosphate and methylene blue

Qingya Xu, Taoze Liu, Ling Li, Bangyu Liu, Xiaodan Wang, Shuyi Zhang, Liangliang Li, Bing Wang, Andrew R Zimmerman, Bin Gao
PMID: 34385129   DOI: 10.1016/j.biortech.2021.125725

Abstract

A novel one-pot synthesis method was developed to prepare modified hydrochar by co-hydrothermal carbonization of waste distillers grains using low-cost clay minerals (attapulgite or vermiculite). The loading of the clay minerals onto hydrochar surfaces altered the structure and surface composition of the hydrochar such that the clay-modified hydrochars showed better ability to adsorb methylene blue and phosphate in aqueous solution than the pristine hydrochar. The maximum methylene blue and phosphate adsorption capacities of the modified hydrochar reached 340.3 and 96.9 mg g
, respectively, comparable or higher than that of many commercial sorbents. Multiple mechanisms, including electrostatic attraction, ion exchange, complexation, and physical adsorption, controlled the adsorption process. These results highlight excellent potential for distillers grains-derived hydrochar-clay composites as an environmental sorbent, capable of removing a variety of contaminants from aqueous solutions.


Determination of Methylene Blue and Its Metabolite Residues in Aquatic Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry

Xuan Zhang, Yunhua Hui, Changling Fang, Yuan Wang, Feng Han, Xiaoyi Lou, Essy Kouadio Fodjo, Youqiong Cai, Cong Kong
PMID: 34443562   DOI: 10.3390/molecules26164975

Abstract

A sensitive and reliable method was developed to determine methylene blue (MB) and its metabolite residues, including azure A (AZA), azure B (AZB), and azure C (AZC) in aquatic products by HPLC-MS/MS. The samples were extracted by acetonitrile and cleaned up by alumina-neutral (ALN) cartridges. The analytes were separated on a Sunfire C18 column (150 mm × 2.1 mm, 5 µm). The method was validated according to the European criteria of Commission Decision 2002/657/CE. Good linearity between 1-500 µg/L was obtained with correlation coefficients (
) greater than 0.99. The limit of quantification (LOQ) was 1.0 µg/kg. The average recoveries at three levels of each compound (1, 5, and 10 µg/kg) were demonstrated to be in the range of 71.8-97.5%, with relative standard deviations (RSDs) from 1.05% to 8.63%. This method was suitable for the detection of methylene blue and its metabolite residues in aquatic products.


Methylene blue adsorption on thermo plasma expanded graphite in a multilayer column system

Alessio Siciliano, Giulia Maria Curcio, Carlo Limonti, Salvatore Masi, Michele Greco
PMID: 34351287   DOI: 10.1016/j.jenvman.2021.113365

Abstract

The removal of dyes from wastewater is an important topic in environmental applications. Methylene blue (MB) is one of the most worrisome compounds, as it is widespread and used in many industrial activities. Adsorption represents an effective technique for the removal of this contaminant. Thermo plasma expanded graphite (TPEG) is an industrial material characterized by a fibrous morphology, a very low density and overlapped graphene layers. TPEG has a higher specific surface compared to conventional thermo-expanded graphite and it can establish effective attractive forces with charged pollutants. These properties make TPEG a very promising adsorbent material. In the present work, TPEG was tested in an innovative multilayer column system to treat MB contaminated solutions. Several batch experiments were carried out by varying pH, initial MB concentration and temperature. The optimal adsorption performance was assessed at pH 11, around which the TPEG assumed the maximum negative charge. Based on these results, the adsorption mechanism appeared to be related mainly to electrostatic interactions. At room temperature, the greatest amount of MB adsorbed on TPEG was detected by treating solutions with an initial concentration of 30 mg
/L. The temperature increase from 20 to 40 °C caused an enhanced adsorption capacity when concentrations higher than 10 mg
/L were treated. The adsorption trends were accurately described by a pseudo-second order kinetic law and the adsorption isotherms at 20 and 40 °C were found to follow both the features of Freundlich and Langmuir models. The adsorption capacity was estimated to reach threshold values around 95 mg
/g
and 265 mg
/g
at 20 and 40°C, respectively. The Gibbs energy change (ΔG°) was calculated to about -7.80 kJ/mol, which proved that the process is spontaneous from a thermodynamic point of view. Finally, it was verified that TPEG can be efficiently reused 5 times after a simple chemical regeneration phase with HCl.


Light-induced in situ transmission electron microscopy: Novel approach for antimicrobial photodynamic therapy imaging

Andrzej M Żak, Olga Kaczmarczyk, Marta Piksa, Katarzyna Matczyszyn
PMID: 34325078   DOI: 10.1016/j.pdpdt.2021.102463

Abstract

The novel approach for imaging of antimicrobial photodynamic therapy processes presented in this work is based on transmission electron microscopy methods. With the use of liquid cell, illumination system, and lowered electron dose the successful light-induced in-situ observations on Staphylococcus aureus encapsulated with methylene blue were performed. Results showed that with specified imaging parameters it is possible to conduct reliable research on bacteria in electron microscope despite the unfavorable damaging effect of the highly energetic electron beam used for imaging. This approach differs from the common methods, as it provides direct observations of the processes occurring upon light illumination. The effects obtained with the proposed method are very promising and may serve to answer why different microorganisms respond to the therapy differently.


Experimental and Theoretical Insights on Methylene Blue Removal from Wastewater Using an Adsorbent Obtained from the Residues of the Orange Industry

Stephanie Giraldo, Irma Robles, Luis A Godínez, Nancy Acelas, Elizabeth Flórez
PMID: 34361706   DOI: 10.3390/molecules26154555

Abstract

Chemical and thermochemical transformations were performed on orange peel to obtain materials that were characterized and further tested to explore their potential as adsorbents for the removal of methylene blue (MB) from aqueous solutions. The results show the high potential of some of these materials for MB adsorption not only due to the surface area of the resulting substrate but also to the chemistry of the corresponding surface functional groups. Fitting of the kinetic as well as the equilibrium experimental data to different models suggests that a variety of interactions are involved in MB adsorption. The overall capacities for these substrates (larger than 192.31 mg g
) were found to compare well with those reported for activated carbon and other adsorbents of agro-industrial origin. According to these results and complementary with theoretical study using Density Functional Theory (DFT) approximations, it was found that the most important adsorption mechanisms of MB correspond to: (i) electrostatic interactions, (ii) H-bonding, and (iii) π (MB)-π (biochar) interactions. In view of these findings, it can be concluded that adsorbent materials obtained from orange peel, constitute a good alternative for the removal of MB dye from aqueous solutions.


What Binds Cationic Photosensitizers Better: Brownian Dynamics Reveals Key Interaction Sites on Spike Proteins of SARS-CoV, MERS-CoV, and SARS-CoV-2

Vladimir Fedorov, Ekaterina Kholina, Sergei Khruschev, Ilya Kovalenko, Andrew Rubin, Marina Strakhovskaya
PMID: 34452480   DOI: 10.3390/v13081615

Abstract

We compared the electrostatic properties of the spike proteins (S-proteins) of three coronaviruses, SARS-CoV, MERS-CoV, and SARS-CoV-2, and their interactions with photosensitizers (PSs), octacationic octakis(cholinyl)zinc phthalocyanine (Zn-PcChol
) and monocationic methylene blue (MB). We found a major common PS binding site at the connection of the S-protein stalk and head. The molecules of Zn-PcChol
and MB also form electrostatic encounter complexes with large area of negative electrostatic potential at the head of the S-protein of SARS-CoV-2, between fusion protein and heptad repeat 1 domain. The top of the SARS-CoV spike head demonstrates a notable area of electrostatic contacts with Zn-PcChol
and MB that corresponds to the N-terminal domain. The S-protein protomers of SARS-CoV-2 in "open" and "closed" conformations demonstrate different ability to attract PS molecules. In contrast with Zn-PcChol
, MB possesses the ability to penetrate inside the pocket formed as a result of SARS-CoV-2 receptor binding domain transition into the "open" state. The existence of binding site for cationic PSs common to the S-proteins of SARS-CoV, SARS-CoV-2, and MERS-CoV creates prospects for the wide use of this type of PSs to combat the spread of coronaviruses.


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